3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
“3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is a complex organic compound that belongs to the class of thienopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” typically involves multi-step organic reactions. The starting materials often include 4-methoxyphenyl derivatives, 2-methylbenzyl thiol, and thienopyrimidine precursors. Common synthetic routes may involve:
Nucleophilic substitution: Reacting 4-methoxyphenyl derivatives with 2-methylbenzyl thiol under basic conditions.
Cyclization reactions: Forming the thienopyrimidine core through cyclization of intermediate compounds.
Purification: Using techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions for large-scale synthesis. This includes:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For efficient and scalable production.
Automated purification systems: To ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of substituted thienopyrimidines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, it can be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry
In the industrial sector, it can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through:
Inhibition of enzyme activity: By binding to the active site of enzymes.
Receptor modulation: By interacting with cell surface or intracellular receptors.
Signal transduction pathways: By affecting key signaling molecules and pathways.
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine derivatives: Compounds with similar thienopyrimidine cores.
Phenylthio derivatives: Compounds with phenylthio groups.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups.
Uniqueness
“3-(4-methoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one” is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S2/c1-14-5-3-4-6-15(14)13-27-21-22-18-11-12-26-19(18)20(24)23(21)16-7-9-17(25-2)10-8-16/h3-10H,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLZCWHUKHPEHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)SCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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